molecular formula C12H12F2N4O4S B2898167 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide CAS No. 2034358-31-9

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide

Cat. No.: B2898167
CAS No.: 2034358-31-9
M. Wt: 346.31
InChI Key: IFJMKBFIRANBJJ-UHFFFAOYSA-N
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Description

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide is a complex organic compound that belongs to the class of triazine derivatives. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry. Its structure consists of a triazine ring substituted with methoxy groups and a difluorobenzenesulfonamide moiety, which contributes to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form the intermediate 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride . This intermediate is then reacted with 2,6-difluorobenzenesulfonamide under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like tetrahydrofuran and the presence of coupling agents to facilitate the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include carboxylic acids, amines, alcohols, and coupling agents like N,N-diisopropylethylamine . Reaction conditions often involve the use of solvents such as tetrahydrofuran and controlled temperatures to optimize the reaction rates and yields.

Major Products Formed

The major products formed from reactions involving this compound include amides, esters, and other carboxylic acid derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which impart distinct reactivity and versatility in various chemical reactions. Its ability to act as a coupling reagent in peptide synthesis and other applications sets it apart from other triazine derivatives .

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,6-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N4O4S/c1-21-11-16-9(17-12(18-11)22-2)6-15-23(19,20)10-7(13)4-3-5-8(10)14/h3-5,15H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJMKBFIRANBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNS(=O)(=O)C2=C(C=CC=C2F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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